molecular formula C12H15NO B8750014 N-Methyl-N-(3-buten-1-yl)benzamide CAS No. 264228-42-4

N-Methyl-N-(3-buten-1-yl)benzamide

Cat. No.: B8750014
CAS No.: 264228-42-4
M. Wt: 189.25 g/mol
InChI Key: HPAOSCVTJZJVGK-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-buten-1-yl)benzamide is a chemical compound with the CAS Registry Number 264228-42-4 and a molecular formula of C12H15NO, corresponding to a molecular weight of 189.25 g/mol . This benzamide derivative features a butenyl chain, as represented by its SMILES notation O=C(N(CC\C=C)C)c1ccccc1 . Computational models predict several physical properties for this compound, including a density of approximately 1 g/cm³ and a boiling point of around 305.2°C at 760 mmHg . The compound is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact us for comprehensive availability and pricing information, as well as to discuss its potential applications in chemical synthesis.

Properties

CAS No.

264228-42-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-but-3-enyl-N-methylbenzamide

InChI

InChI=1S/C12H15NO/c1-3-4-10-13(2)12(14)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3

InChI Key

HPAOSCVTJZJVGK-UHFFFAOYSA-N

Canonical SMILES

CN(CCC=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Aromatic vs. Aliphatic Substituents
  • N-Methyl-N-(4-nitrophenyl)benzamide (CAS 33672-82-1): The nitro group on the phenyl ring enhances electrophilicity, enabling participation in nucleophilic aromatic substitution (e.g., amination or reduction). This contrasts with the alkenyl group in the target compound, which undergoes addition or coupling reactions .
  • 3-Methyl-N-naphthalen-1-yl-benzamide : The naphthyl group increases aromaticity and steric bulk, reducing solubility in polar solvents compared to the alkenyl chain in N-methyl-N-(3-buten-1-yl)benzamide .
Electron-Withdrawing vs. Electron-Donating Groups
  • N-Methyl-4-nitro-N-(m-tolyl)benzamide (CAS InChIKey: ZASRHYGPSKZBQJ): The nitro group (electron-withdrawing) and methyl group (electron-donating) create a polarized electronic environment, favoring electrophilic attack at specific positions. In contrast, the butenyl group in the target compound offers π-electrons for conjugate addition or cycloaddition .
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxyl and dimethyl groups act as an N,O-bidentate directing group, facilitating metal-catalyzed C–H bond functionalization. The target compound’s alkenyl group may instead coordinate to metals via its double bond .
Steric and Coordination Effects
  • N-Methyl-N-(1-methyl-2-phenylethyl)benzamide (CAS 73355-87-0): The bulky phenylethyl substituent introduces significant steric hindrance, limiting accessibility to the amide nitrogen. The butenyl chain in the target compound is less sterically demanding, enabling easier metal coordination .
  • N-Methyl-N-(pyridin-2-yl)benzamide : The pyridine ring enhances coordination to transition metals (e.g., nickel or palladium), forming stable oxidative addition complexes. The butenyl group in the target compound may participate in similar coordination but with weaker binding .

Functional Group Transformations

Alkenyl vs. Carbonyl Groups
  • N-Methyl-N-(3-oxobutyl)benzamide : The ketone group allows for dehydrogenation reactions to form enamides, though yields are often low. The butenyl group in the target compound avoids such redox limitations and is more stable under basic conditions .
  • N-Methyl-N-(1-oxopropyl)benzamide (CAS 159326-91-7): The oxo group enables nucleophilic additions (e.g., Grignard reactions), whereas the butenyl group undergoes electrophilic additions (e.g., hydrohalogenation) .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamides

Compound Name Substituents Molecular Formula Molecular Weight Key Reactivity/Application Reference ID
This compound Methyl, 3-buten-1-yl C₁₂H₁₅NO 189.25 Cross-coupling reactions
N-Methyl-N-(4-nitrophenyl)benzamide Methyl, 4-nitrophenyl C₁₄H₁₂N₂O₃ 256.26 Electrophilic substitution
N-Methyl-N-(pyridin-2-yl)benzamide Methyl, pyridin-2-yl C₁₃H₁₂N₂O 212.25 Metal coordination complexes
N-Methyl-N-(1-oxopropyl)benzamide Methyl, 1-oxopropyl C₁₁H₁₃NO₂ 191.22 Nucleophilic additions
N-Methyl-N-(1-methyl-2-phenylethyl)benzamide Methyl, phenylethyl C₁₇H₁₉NO 253.34 Steric hindrance studies

Preparation Methods

Direct Condensation of Benzoyl Chloride with Substituted Amines

A classical approach involves the reaction of benzoyl chloride with N-methyl-N-(3-buten-1-yl)amine. This method requires careful stoichiometric control to avoid over-alkylation or hydrolysis of the acyl chloride. In a representative procedure, benzoyl chloride (1.2 equiv) is added dropwise to a solution of N-methyl-N-(3-buten-1-yl)amine in dichloromethane at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction proceeds at room temperature for 12 hours, yielding the crude product, which is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Challenges : Competitive hydrolysis of benzoyl chloride and incomplete amine substitution can reduce yields. The patent EP0462017B1 highlights similar issues in analogous benzamide syntheses, where excess acyl chloride led to byproduct formation requiring multiple purification steps.

Coupling Agent-Mediated Amidation

Alternative methods employ coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid. For example, benzoic acid (1.0 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF, followed by N-methyl-N-(3-buten-1-yl)amine (1.2 equiv). The reaction achieves 78% yield after 24 hours at room temperature, with fewer side reactions compared to acyl chloride routes.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and practicality:

MethodReagents/ConditionsYieldAdvantagesLimitations
Direct CondensationBenzoyl chloride, Et₃N, CH₂Cl₂, 25°C60–70%Simple setupByproduct formation
EDCl/HOBt CouplingEDCl, HOBt, DMF, 24h78%Mild conditionsCost of coupling agents
AlkylationNaH, 3-buten-1-yl bromide, THF65%Straightforward alkylationElimination byproducts
Palladium-CatalyzedPdCl₂(PPh₃)₂, CuI, CO, 60°C~50%*Functional group toleranceHigh catalyst cost, specialized setup

*Estimated based on analogous reactions.

Optimization Strategies and Industrial Considerations

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance coupling agent efficiency but complicate purification. Conversely, dichloromethane minimizes side reactions in acyl chloride routes but requires low temperatures. The patent EP0462017B1 emphasizes temperature control (20–30°C) during benzoyl chloride reactions to suppress hydrolysis.

Protective Group Chemistry

Selective protection of the amine nitrogen is critical. For example, temporary silylation of the butenyl group could prevent undesired side reactions during amidation. This approach mirrors the desilylation step in ethynylbenzamide synthesis, where cesium fluoride cleaves trimethylsilyl groups quantitatively .

Q & A

Q. How can computational modeling predict binding modes to therapeutic targets?

  • Protocol :
  • Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with receptor active sites (e.g., CCR7 allosteric pocket).
  • MD Simulations : GROMACS for 100-ns trajectories to assess complex stability .

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